N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide
Description
Sulfoxide-Induced Polarization
The sulfoxide group (S=O) at position 5 withdraws electron density via its dipole moment, polarizing the thiophene ring. This creates a partial positive charge on sulfur and a negative charge on oxygen, enhancing the electrophilicity of the pyrazole nitrogen at position 1.
Amide Resonance and Ring Strain
The cyclopentanecarboxamide’s amide group (-CONH-) participates in resonance, delocalizing the lone pair from the nitrogen into the carbonyl group. This resonance is partially constrained by the cyclopentane ring’s 108° bond angles, which introduce slight torsional strain compared to linear amides. The resultant electron deficiency at the amide nitrogen facilitates hydrogen bonding with adjacent heteroatoms.
tert-Butyl Hyperconjugation
The tert-butyl group at position 2 donates electron density through hyperconjugation, stabilizing the pyrazole ring. This substituent’s bulky nature also sterically shields the nitrogen at position 1, reducing its reactivity toward electrophiles.
Aromaticity and π-Stacking
The thieno[3,4-c]pyrazole system maintains aromaticity via a 10-π-electron system (6 from thiophene, 4 from pyrazole). This aromaticity enables π-stacking interactions with planar biological targets, a feature exploited in medicinal chemistry applications.
Properties
IUPAC Name |
N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2S/c1-15(2,3)18-13(11-8-21(20)9-12(11)17-18)16-14(19)10-6-4-5-7-10/h10H,4-9H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAULSRBKYYKGIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CS(=O)CC2=N1)NC(=O)C3CCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide is a complex organic compound notable for its diverse biological activities and potential therapeutic applications. This article explores the compound's synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H21N3OS, indicating the presence of a thieno[3,4-c]pyrazole ring system, which is significant in medicinal chemistry due to its biological activity. The compound features a tert-butyl group and a cyclopentanecarboxamide moiety that contribute to its pharmacological properties and solubility characteristics .
Structural Comparison
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C17H21N3OS | Contains thieno[3,4-c]pyrazole and cyclopentanecarboxamide groups |
| N-(2-(tert-butyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide | C17H20N2OS | Lacks oxido and cyclopentanecarboxamide groups |
| N-(2-(tert-butyl)-5-methylthieno[3,4-c]pyrazol-3-yl)acetamide | C13H16N2OS | Features a methyl group instead of an oxido group |
Biological Activity
The biological activity of this compound has been explored in various studies. It is primarily recognized for its potential anti-inflammatory and anticancer properties. The unique structural features of the thieno[3,4-c]pyrazole moiety enhance its interaction with biological targets.
- Anti-inflammatory Activity : Research indicates that the compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation.
Study 1: Anti-inflammatory Effects
In a study assessing the anti-inflammatory effects of various thieno[3,4-c]pyrazole derivatives, it was found that compounds similar to this compound significantly reduced levels of TNF-alpha and IL-6 in vitro .
Study 2: Anticancer Activity
A recent investigation into the anticancer properties of thieno[3,4-c]pyrazole derivatives revealed that this compound exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism involved the activation of caspase pathways leading to apoptosis .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound is compared below with two analogs from the thieno[3,4-c]pyrazole family, highlighting structural variations and their implications:
Key Structural and Functional Differences:
Substituent at 2-Position: The tert-butyl group in the target compound provides steric hindrance and lipophilicity, which may reduce metabolic degradation compared to the 4-fluorophenyl () and 4-methoxyphenyl () groups . The 4-methoxyphenyl group () increases solubility due to the polar methoxy group but may reduce membrane permeability .
Research Findings and Implications
Metabolic Stability :
- The tert-butyl group in the target compound likely enhances metabolic stability compared to the aryl-substituted analogs, as bulky alkyl groups resist oxidative degradation .
Solubility and Bioavailability :
- The 4-methoxybenzamide analog () has higher polarity due to the methoxy group, suggesting better aqueous solubility than the tert-butyl variant. However, the latter’s lipophilicity may favor blood-brain barrier penetration .
Target Binding :
- Fluorine in the 4-fluorophenyl analog () may improve binding to targets like proteases or kinases via electrostatic interactions, whereas the tert-butyl group’s steric bulk could limit access to shallow binding pockets .
Synthetic Accessibility :
- The cyclohexanecarboxamide analog () is commercially available (CAS 958587-50-3), indicating established synthetic routes. The target compound’s tert-butyl and cyclopentane groups may require more specialized synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
